

Application Note & Protocol: Solid-Phase Extraction of MEHHP

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Compound of Interest

Compound Name: Mono(2-ethyl-5-oxohexyl)phthalate

Cat. No.: B134464

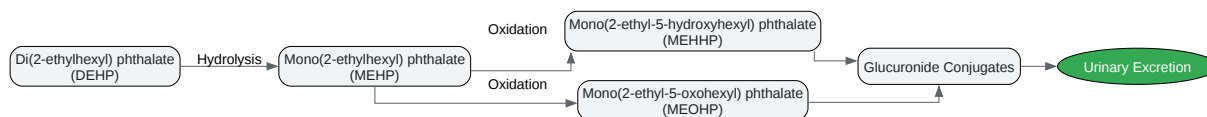
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Introduction

Mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) is a primary oxidative metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP).^{[1][2]} Human exposure to DEHP is widespread, and monitoring its metabolites, such as MEHHP, in biological matrices is crucial for assessing exposure and potential health risks.^{[1][3]} Urinary levels of MEHHP are often measured as a biomarker of recent DEHP exposure.^{[1][3]} Solid-phase extraction (SPE) is a robust and widely adopted sample preparation technique for the selective extraction and concentration of analytes like MEHHP from complex biological samples prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).^{[4][5][6][7]} This application note provides a detailed protocol for the solid-phase extraction of MEHHP from human urine and serum.

Metabolic Pathway of DEHP

Di(2-ethylhexyl) phthalate (DEHP) is metabolized in the body through a series of reactions. Initially, DEHP is hydrolyzed to mono(2-ethylhexyl) phthalate (MEHP). MEHP is then further oxidized to several metabolites, including MEHHP and mono(2-ethyl-5-oxohexyl) phthalate (MEOHP). These metabolites can be conjugated with glucuronic acid before being excreted in the urine.^[8]



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Caption: Metabolic pathway of DEHP to MEHHP and other metabolites.

Quantitative Data Summary

The following table summarizes the quantitative data for the solid-phase extraction of MEHHP from various studies.

Matrix	SPE Sorbent	Analytical Method	Recovery (%)	LOD (ng/mL)	LOQ (ng/mL)	Reference
Serum	Oasis HLB (60 mg/3 mL)	HPLC-MS/MS	80-99	-	-	[4][9]
Urine	ISOLUTE ENV+ (50 mg/3mL)	LC-MS/MS	-	0.05	-	[6]
Urine	-	LC-MS/MS	-	0.11	0.24	[8]
Urine	Bond Elut NEXUS (60 mg/3 mL)	LC-MS/MS	-	-	-	[5]
Serum	-	LC-MS/MS	101 ± 5.7 (for MEHP)	-	5.0 (for MEHP)	[10]

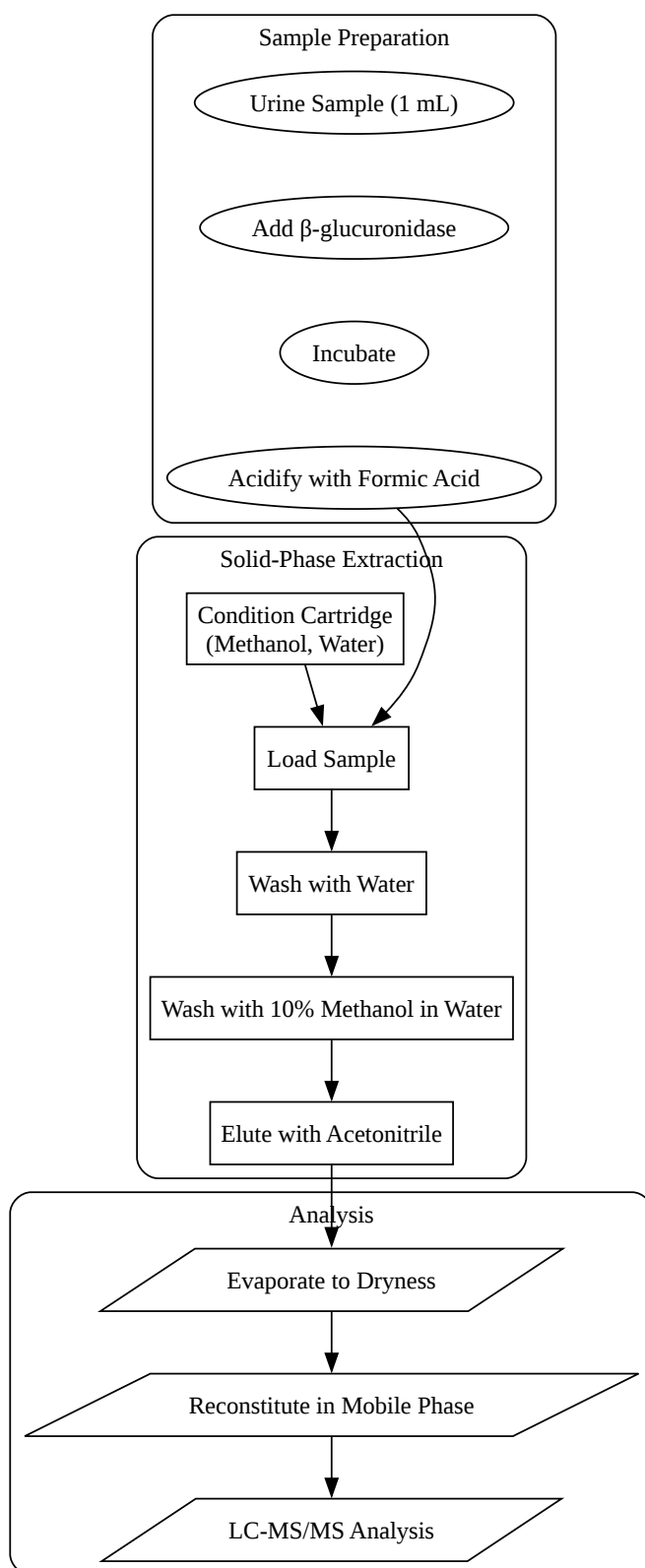
LOD: Limit of Detection, LOQ: Limit of Quantification. Note that some values may be for related phthalate metabolites as direct MEHHP data was not always available.

Experimental Protocol: SPE of MEHHP from Human Urine

This protocol is a generalized procedure based on common practices for MEHHP extraction from urine.^{[5][6]}

Materials:

- Solid-Phase Extraction Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB, 60 mg, 3 mL or ISOLUTE ENV+, 50 mg, 3 mL)
- Urine samples
- β -glucuronidase
- Ammonium acetate buffer
- Formic acid
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- SPE vacuum manifold
- Centrifuge
- Evaporator (e.g., nitrogen evaporator)
- Autosampler vials



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Caption: Experimental workflow for the solid-phase extraction of MEHHP from serum.

Procedure:

- Sample Pre-treatment:
 - Dilute the serum sample with 5 mL of 0.1M formic acid. [\[4\]](#)
- SPE Cartridge Conditioning:
 - Condition an Oasis HLB (60 mg/3 mL) cartridge with 2 mL of methanol followed by 1 mL of 0.1M formic acid. [\[4\]](#)
- Sample Loading:
 - Load the diluted serum sample onto the conditioned cartridge at a flow rate of 0.5 mL/min. [\[4\]](#)
- Washing:
 - Wash the cartridge with 1 mL of water. [\[4\]](#) * Follow with a wash of 2 mL of 10% methanol in water. [\[4\]](#)
- Elution:
 - Elute the analytes with 0.5 mL of acetonitrile. [\[4\]](#)
- Dry-down and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
- Analysis:
 - Transfer the reconstituted sample to an autosampler vial for analysis by LC-MS/MS.

Conclusion

The described solid-phase extraction methods provide an effective means for the isolation and concentration of MEHHP from human urine and serum. The use of polymeric reversed-phase SPE cartridges offers high recovery and reproducibility. These protocols, coupled with sensitive LC-MS/MS analysis, are suitable for biomonitoring studies and clinical research aimed at understanding human exposure to DEHP and its potential health implications. The automation of the SPE procedure can further enhance sample throughput and reduce variability.

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